[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate” is a compound that has been studied for its potential anticonvulsant activity . It is part of a series of compounds that were designed and synthesized with the structural requirement of pharmacophore in mind .
Synthesis Analysis
The compound was synthesized as part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis was carried out keeping in view the structural requirement of pharmacophore .Molecular Structure Analysis
The molecular formula of the compound is C15H10NO2S2 . Its average mass is 300.376 Da and its monoisotopic mass is 300.015839 Da .Chemical Reactions Analysis
The compound was evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test . The most active compound of the series was found to be 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Physical and Chemical Properties Analysis
The compound has a molecular formula of C15H10NO2S2 . Its average mass is 300.376 Da and its monoisotopic mass is 300.015839 Da .Scientific Research Applications
1. Crystal Structure and Molecular Electronic Structure Studies
A study conducted by Portilla et al. (2007) analyzed the crystal structure of related compounds, focusing on the hydrogen-bonded interactions. This research is relevant for understanding the molecular and electronic structure of similar compounds, which could include [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
2. Synthesis and Antimicrobial Activity
Research by Carcanague et al. (2002) explores the synthesis of related structures that exhibit potent activities against pathogens such as Helicobacter pylori. This research highlights the potential use of similar compounds, including this compound, in developing new antimicrobial agents (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
3. Analysis of Molecular Interactions and Resonance
A study by Um et al. (2005) provides insights into the reaction mechanisms and resonance contributions of similar molecular structures. Understanding these molecular interactions could be crucial for the utilization of this compound in various scientific applications (Um, Lee, Lee, Nagano, Fujio, & Tsuno, 2005).
4. Development of Anti-Inflammatory and Anticancer Agents
Küçükgüzel et al. (2013) investigated the synthesis of novel derivatives and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research indicates the possible application of structurally similar compounds, such as this compound, in medical research and pharmaceutical development (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
5. Photochemical and Magnetic Studies
Matsuda and Irie (2000) conducted a study on diarylethene derivatives for controlling intramolecular magnetic interaction via photoirradiation. This research provides insights into the potential use of this compound in photochemical applications and magnetic studies (Matsuda & Irie, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O4S2/c23-22(24,25)15-5-3-4-14(11-15)20(28)31-12-13-8-9-19(17(10-13)27(29)30)33-21-26-16-6-1-2-7-18(16)32-21/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELKTKSYURWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC(=O)C4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.